![molecular formula C12H19N3O2 B2659950 tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate CAS No. 1935900-29-0](/img/structure/B2659950.png)
tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate is an intriguing organic compound featuring a fused ring system. It's composed of a pyrazole and azepine ring, providing a unique molecular structure that offers various reactive sites, paving the way for numerous chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a series of organic reactions starting from commercially available precursors. The synthetic pathway generally involves the formation of the pyrazole ring followed by the fusion with the azepine structure. Specific catalysts and solvents are used to optimize the yield and purity of the final product.
One of the typical synthetic routes may start with a cyclization reaction of an appropriate dicarbonyl compound with hydrazine, forming the pyrazole core. This intermediate then undergoes subsequent reactions to form the azepine ring. Industrial Production Methods:
Industrial-scale production often utilizes continuous flow reactors to maintain consistent reaction conditions. Solvent choice, temperature control, and catalyst selection are crucial to scale the reaction efficiently while ensuring safety and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate can undergo oxidation reactions, typically transforming the tert-butyl group into a more reactive moiety.
Reduction: Reduction reactions can alter the pyrazole and azepine rings, allowing for the modification of the compound's electronic properties.
Substitution: Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed. Major Products Formed:
Depending on the reaction conditions and reagents used, major products can include derivatives with altered functional groups, modified ring structures, or different oxidation states.
Scientific Research Applications
Chemistry:
It serves as a starting material for synthesizing more complex molecules, utilized in the study of reaction mechanisms and novel synthesis pathways. Biology and Medicine:
Its unique structure makes it useful in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
Molecular Targets and Pathways:
The precise mechanism of action depends on the specific functionalization of the compound. In its various forms, it may interact with biological macromolecules, influencing pathways related to inflammation, cell signaling, or metabolic processes.
Comparison with Similar Compounds
Pyrazolines: Share the pyrazole ring but with different substituents or additional ring structures.
Azepines: Contain the seven-membered nitrogen-containing ring but lack the fused pyrazole system. Uniqueness:
The compound’s fused ring structure endows it with unique chemical properties not seen in simple pyrazoles or azepines, making it a versatile scaffold for developing new functional molecules.
This detailed exploration of tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate showcases its synthesis, reactivity, and wide-ranging applications in scientific research and industry. Whether for a research paper or a deeper understanding of its potential, this compound undoubtedly offers a wealth of opportunities for innovation and discovery.
Properties
IUPAC Name |
tert-butyl 4,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-4-5-10-9(8-15)7-13-14-10/h7H,4-6,8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXHJXZYMMSUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
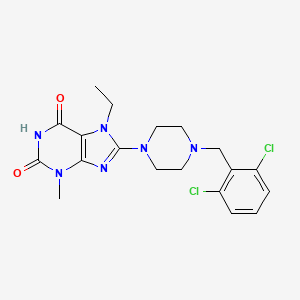
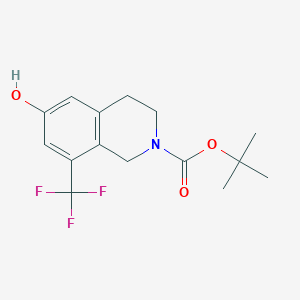
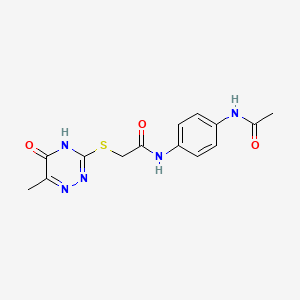
![(E)-ethyl 2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2659873.png)

![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2659875.png)
![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide](/img/structure/B2659877.png)
![1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/new.no-structure.jpg)
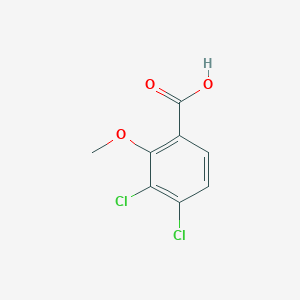
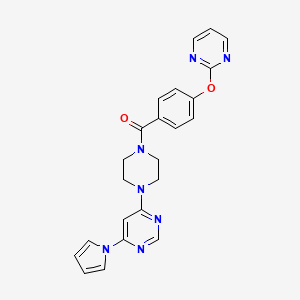
![4-(carbamoylmethoxy)-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B2659886.png)
![1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B2659887.png)
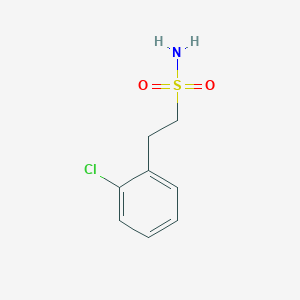
![3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2659890.png)
